
10-(2,5,6-Trimethyl-2H-1,3-benzodioxol-2-yl)dec-1-ene-3,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(2,5,6-Trimethyl-2H-1,3-benzodioxol-2-yl)dec-1-ene-3,7-diol is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring substituted with three methyl groups and a dec-1-ene-3,7-diol chain. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2,5,6-Trimethyl-2H-1,3-benzodioxol-2-yl)dec-1-ene-3,7-diol typically involves the reaction of 2,5,6-trimethyl-1,3-benzodioxole with a suitable dec-1-ene-3,7-diol precursor. The reaction conditions often include the use of a strong acid or base as a catalyst, and the reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and high-throughput screening to optimize the reaction conditions. The use of automated systems allows for precise control over the reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
10-(2,5,6-Trimethyl-2H-1,3-benzodioxol-2-yl)dec-1-ene-3,7-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
10-(2,5,6-Trimethyl-2H-1,3-benzodioxol-2-yl)dec-1-ene-3,7-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 10-(2,5,6-Trimethyl-2H-1,3-benzodioxol-2-yl)dec-1-ene-3,7-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress and inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole ring structure.
3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: Another benzodioxole derivative with different substituents.
Uniqueness
10-(2,5,6-Trimethyl-2H-1,3-benzodioxol-2-yl)dec-1-ene-3,7-diol is unique due to its specific substitution pattern and the presence of the dec-1-ene-3,7-diol chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
57782-31-7 |
|---|---|
Formule moléculaire |
C20H30O4 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
10-(2,5,6-trimethyl-1,3-benzodioxol-2-yl)dec-1-ene-3,7-diol |
InChI |
InChI=1S/C20H30O4/c1-5-16(21)8-6-9-17(22)10-7-11-20(4)23-18-12-14(2)15(3)13-19(18)24-20/h5,12-13,16-17,21-22H,1,6-11H2,2-4H3 |
Clé InChI |
HKAGOCMOUDOXGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)OC(O2)(C)CCCC(CCCC(C=C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


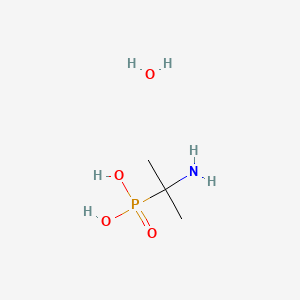

![[1,3]Oxazolo[4,5-c][1,6]naphthyridin-2(3H)-one](/img/structure/B14621410.png)
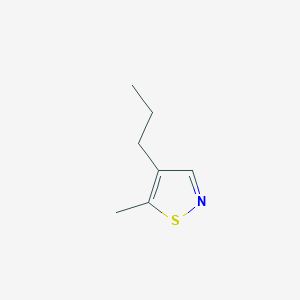
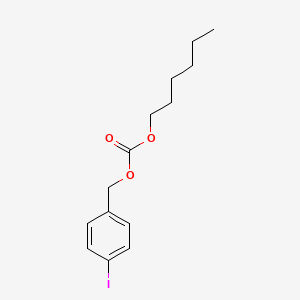
![1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol](/img/structure/B14621430.png)

![Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14621453.png)

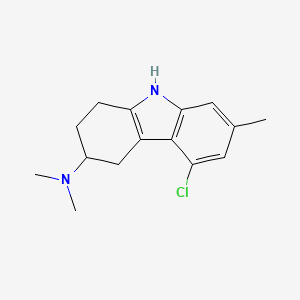
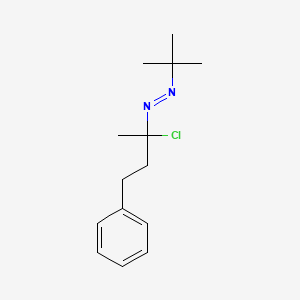
![Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl-](/img/structure/B14621475.png)


